2-氯噁唑

描述

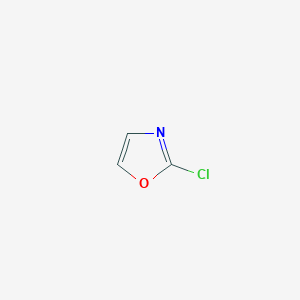

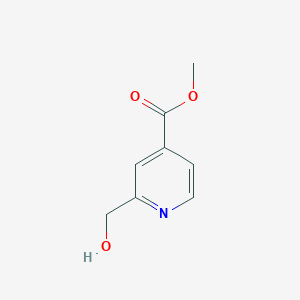

2-Chlorooxazole is a chemical compound with the molecular formula C3H2ClNO . It is also known by other names such as 2-chloro-1,3-oxazole and oxazolyl chloride .

Synthesis Analysis

The synthesis of variously substituted oxazoles from ethyl 2-chlorooxazole-4-carboxylate was accomplished using a sequence of regiocontrolled halogenation and palladium-catalyzed coupling reactions . This methodology was applied to the synthesis of a series of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles .Molecular Structure Analysis

The molecular weight of 2-Chlorooxazole is 103.51 g/mol . The InChI key is SSXYKBHZZRYLLY-UHFFFAOYSA-N . The canonical SMILES representation is C1=COC(=N1)Cl .Chemical Reactions Analysis

The chemical reactions involving 2-Chlorooxazole primarily include regiocontrolled halogenation and palladium-catalyzed coupling reactions . These reactions are used in the synthesis of variously substituted oxazoles .Physical And Chemical Properties Analysis

2-Chlorooxazole has a molecular weight of 103.51 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The exact mass is 102.9824914 g/mol . The topological polar surface area is 26 Ų .科学研究应用

1. 在铜催化的Suzuki偶联反应中的作用

2-氯噁唑在Suzuki偶联反应中扮演着重要的角色。Ferrer Flegeau, Popkin, & Greaney (2006)的研究描述了一种功能化噁唑2-和4-位置的Suzuki偶联的方案。该方法涉及使用2-芳基-4-三氟甲氧噁唑和4-芳基-2-氯噁唑作为偶联反应的配体,从而合成一类新型的二噁唑化合物。

2. 作为噁唑合成中的中间体

与2-氯噁唑相关的乙酸乙酯基-2-氯噁唑-4-羧酸是合成各种取代噁唑的多功能中间体。Hodgetts & Kershaw (2002)的研究展示了这种中间体在制备一系列二取代和三取代噁唑中的应用,展示了它在化学合成中的实用性。

3. 分子盐和共晶的开发

已经研究了2-氯噁唑衍生物的分子盐和共晶的结构和功能性质。在Oruganti et al. (2017)的工作中,使用了2-氯-4-硝基苯甲酸,这是2-氯噁唑的衍生物,用于合成一系列分子盐,揭示了卤素键在这些结构中的重要性见解。

4. 用于合成二取代噁唑的交叉偶联

已经确定4-溴甲基-2-氯噁唑是合成2,4-二取代噁唑的多功能构建块。Young, Smith, & Taylor (2004)的研究讨论了它在钯催化的交叉偶联反应中的应用,突出了对噁唑化合物的选择性功能化。

5. 与天然产物相关的合成

已经合成了2-氯噁唑衍生物,用于潜在的在天然产物合成中的应用。Radspieler & Liebscher (2001)的研究详细介绍了与天然产物相关的氯噁唑的合成,表明它们在复杂有机化合物合成中的相关性。

作用机制

Target of Action

It is known that 2-chlorooxazole is used in the synthesis of derivatives that act as inhibitors of immune complex-induced inflammation

Pharmacokinetics

It is known that similar compounds, such as chlorzoxazone, are extensively metabolized in the liver via glucuronidation

Action Environment

It is known that similar compounds, such as chlorzoxazone, are recommended for use only in well-ventilated areas This suggests that environmental factors such as ventilation may influence the action and efficacy of 2-Chlorooxazole

安全和危害

When handling 2-Chlorooxazole, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also advised to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

生化分析

Biochemical Properties

2-Chlorooxazole plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, 2-Chlorooxazole is used in the synthesis of 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile derivatives, which act as inhibitors of immune complex-induced inflammation . The compound’s reactivity with biomolecules is primarily due to its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on enzymes and proteins.

Cellular Effects

2-Chlorooxazole influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of certain genes involved in inflammatory responses, thereby modulating the immune response . Additionally, 2-Chlorooxazole can impact cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites through different pathways.

Molecular Mechanism

At the molecular level, 2-Chlorooxazole exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. For example, the compound’s interaction with hydrazino derivatives leads to the inhibition of specific enzymes involved in inflammation . This binding can result in conformational changes in the enzyme structure, affecting its activity and downstream signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chlorooxazole can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that 2-Chlorooxazole can have sustained effects on cellular function, particularly in in vitro models of inflammation.

Dosage Effects in Animal Models

The effects of 2-Chlorooxazole vary with different dosages in animal models. At low doses, the compound can effectively inhibit inflammatory responses without causing significant toxicity . At higher doses, 2-Chlorooxazole may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins in the liver and kidneys.

Metabolic Pathways

2-Chlorooxazole is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 2-Chlorooxazole, leading to the formation of various metabolites . The compound’s metabolism can affect the levels of other metabolites in the cell, influencing overall metabolic flux.

Transport and Distribution

Within cells and tissues, 2-Chlorooxazole is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins, affecting its localization and accumulation . The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular size.

Subcellular Localization

2-Chlorooxazole is localized in various subcellular compartments, including the cytoplasm and the endoplasmic reticulum. Its activity and function can be affected by its subcellular localization, as it may interact with different biomolecules in these compartments . Post-translational modifications and targeting signals can direct 2-Chlorooxazole to specific organelles, influencing its biochemical effects.

属性

IUPAC Name |

2-chloro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNO/c4-3-5-1-2-6-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXYKBHZZRYLLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70538547 | |

| Record name | 2-Chloro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95458-77-8 | |

| Record name | 2-Chloro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2-chlorooxazole a useful building block in organic synthesis?

A1: 2-Chlorooxazole derivatives, such as ethyl 2-chlorooxazole-4-carboxylate, serve as versatile intermediates for synthesizing diversely substituted oxazoles. [, ] This is because the chlorine atom can be readily substituted with various groups through palladium-catalyzed coupling reactions like the Suzuki coupling. [, ] This approach allows for the late-stage diversification of the oxazole ring, which is advantageous in medicinal chemistry for exploring structure-activity relationships.

Q2: What types of substituted oxazoles can be synthesized from 2-chlorooxazole derivatives?

A2: The research demonstrates the synthesis of 2,4-disubstituted, 2,5-disubstituted, and even 2,4,5-trisubstituted oxazoles starting from ethyl 2-chlorooxazole-4-carboxylate. [] This highlights the versatility of this building block in accessing a range of substitution patterns on the oxazole core.

Q3: Which palladium-catalyzed reactions are effective for functionalizing 2-chlorooxazole derivatives?

A3: The Suzuki coupling reaction has been successfully employed to introduce aryl and heteroaryl groups at both the 2- and 4-positions of the oxazole ring. [, ] For instance, 2-aryl-4-trifloyloxazoles readily undergo coupling with various boronic acids at the 4-position, while 4-aryl-2-chlorooxazoles can be coupled at the 2-position. []

Q4: Are there any challenges associated with using 2-chlorooxazole derivatives in synthesis?

A4: Yes, certain reaction conditions require careful consideration. For instance, strong bases like potassium tert-butoxide (KOtBu) or sodium hydroxide (NaOH) can lead to the degradation of the 2-chlorooxazole-4-trifloyl derivative, limiting the Suzuki coupling yields. [] This highlights the need for optimization with milder bases like sodium carbonate (Na2CO3) and potentially higher reaction temperatures, including microwave irradiation, to achieve good yields. [] Additionally, the synthesis of 2-trifloyl oxazoles, while possible, can lead to unstable intermediates, making them less practical for Suzuki couplings. []

Q5: What are the advantages of using microwave irradiation in these reactions?

A5: Microwave heating significantly accelerates the Suzuki coupling reaction rate, enabling completion within minutes instead of hours or days. [] This not only improves the overall efficiency of the synthesis but also allows for the use of lower catalyst loadings, potentially reducing costs and simplifying purification.

Q6: Are there any limitations to the types of boronic acids that can be coupled?

A6: The research demonstrates successful coupling with a variety of arylboronic acids, including those with electron-donating and electron-withdrawing substituents, as well as ortho-substituted and heteroaromatic boronic acids. [] This suggests broad tolerance and applicability of the method for diverse oxazole synthesis.

Q7: What are some potential applications of the synthesized substituted oxazoles?

A7: Substituted oxazoles are important heterocycles found in numerous biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. [] The ability to readily synthesize a variety of substituted oxazoles using 2-chlorooxazole derivatives as building blocks provides valuable tools for exploring new chemical space and developing new bioactive molecules.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzene, 1-methyl-4-[(2-methylpropyl)sulfonyl]-](/img/structure/B1317239.png)

![2-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B1317246.png)

![Methyl 3-chloro-4-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B1317259.png)